4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone
Description
4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl ketone group at the 2-position and a bulky 4-tert-butylphenyl substituent at the 4'-position of the acetophenone backbone. This compound is structurally related to other trifluoroacetophenone derivatives but distinguished by its tert-butyl group, which imparts unique steric and electronic properties. The tert-butyl group enhances hydrophobicity and may influence reactivity in catalytic or pharmaceutical applications .
Properties
IUPAC Name |
1-[4-(4-tert-butylphenyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(22)18(19,20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBOAQQPXGBJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis and Catalytic Systems
The Friedel-Crafts acylation leverages electrophilic aromatic substitution to introduce acyl groups onto activated arenes. For 4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone, this method involves reacting 4-tert-butylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The tert-butyl group activates the aromatic ring via electron donation, directing electrophilic attack to the para position relative to itself.
Reaction Conditions:
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Catalyst : AlCl₃ (1–3 mol equivalents relative to substrate).
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Temperature : Staged heating from 40°C (initial mixing) to 140°C (reflux).
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Solvent : Solvent-free conditions or dichloromethane (CH₂Cl₂).
A representative procedure adapted from DE3840375A1 involves:
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Dropwise addition of trifluoroacetyl chloride to a mixture of AlCl₃ and 4-tert-butylbenzene at ≤40°C.
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Gradual heating to 140°C with stirring for 1 hour.
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Quenching with ice, extraction with CH₂Cl₂, and vacuum distillation to isolate the product.
Challenges and Optimizations:
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Steric Hindrance : The tert-butyl group’s bulk may slow electrophilic attack, necessitating prolonged reaction times or excess acyl chloride.
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Byproduct Formation : Competing ortho-acylation is minimized by the tert-butyl group’s strong para-directing effect.
Suzuki-Miyaura Cross-Coupling: Building the Biphenyl Framework
Reaction Design and Catalytic Components
The Suzuki-Miyaura coupling constructs the biphenyl backbone by linking a bromo-trifluoroacetophenone derivative with 4-tert-butylphenylboronic acid . This method, exemplified by JOC syntheses, offers superior regiocontrol compared to Friedel-Crafts.
Key Components:
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Palladium Catalyst : Pd₂(dba)₃ (1 mol%) with trifurylphosphine (TFP) as a ligand.
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Base : Potassium carbonate (K₂CO₃) to facilitate transmetalation.
A typical protocol derived from ACS Journal of Organic Chemistry includes:
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Combining 4'-bromo-2,2,2-trifluoroacetophenone (0.2 mmol), 4-tert-butylphenylboronic acid (0.24 mmol), Pd₂(dba)₃ (1 mol%), and K₂CO₃ (1.5 equiv) in THF.
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Stirring under inert atmosphere at 30°C for 18 hours.
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Purification via column chromatography to yield the biphenyl product.
Chemical Reactions Analysis
Types of Reactions
4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules. It is particularly useful in creating fluorinated compounds that exhibit enhanced biological activity due to the presence of the trifluoromethyl group.
Biological Studies
4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone has been utilized in biological research for studying enzyme inhibition and protein-ligand interactions. The lipophilicity imparted by the trifluoromethyl group facilitates its penetration into biological membranes, making it a candidate for drug development targeting specific enzymes or receptors .
Material Science
In industry, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique combination of functional groups allows it to be used in formulations that require specific thermal or chemical stability.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results demonstrated that modifications in the compound's structure could significantly enhance its inhibitory potency, suggesting its potential as a lead compound in drug discovery.
Case Study 2: Fluorinated Drug Candidates
Research focused on synthesizing fluorinated derivatives of this compound revealed that the incorporation of trifluoromethyl groups could improve pharmacokinetic properties such as solubility and metabolic stability. These derivatives were evaluated for their effectiveness against various biological targets, showcasing the compound's utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a potential candidate for drug development, where it can modulate the activity of specific enzymes or receptors .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
- 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (CAS 1190865-44-1): Features chloro and fluoro substituents on the phenyl ring, increasing electrophilicity and altering binding affinity in enzyme inhibition studies .
- 4'-Nitro-2,2,2-trifluoroacetophenone (CAS 58808-61-0): The nitro group strongly deactivates the aromatic ring, enhancing electrophilicity at the ketone group .
Electronic Effects :
- The tert-butyl group in 4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone is electron-donating via inductive effects but sterically bulky, which may hinder nucleophilic attack at the carbonyl carbon compared to smaller substituents like chloro or methoxy groups .
- In contrast, halogenated derivatives (e.g., 3',5'-dichloro-4'-fluoro) exhibit increased electrophilicity due to electron-withdrawing effects, enhancing reactivity in Suzuki-Miyaura couplings or Friedel-Crafts reactions .
Physicochemical Properties
Stability and Handling
- The tert-butyl group confers thermal stability, making the compound suitable for high-temperature reactions. In contrast, methoxy or nitro derivatives may decompose under similar conditions .
Biological Activity
4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone is an aromatic ketone with significant biological activity. This compound, characterized by its unique trifluoromethyl and tert-butylphenyl groups, has drawn attention in various fields of research, particularly in pharmacology and biochemistry. This article explores its synthesis, biological mechanisms, and applications based on recent studies.
Chemical Structure:
- Molecular Formula: C18H17F3O
- Molecular Weight: 320.33 g/mol
The compound can be synthesized through a Claisen-Schmidt condensation reaction , involving the reaction of 4-tert-butylbenzaldehyde with 2,2,2-trifluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions . This method allows for the formation of the desired ketone with high efficiency.
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Research indicates that this compound can act as an inhibitor of acetylcholinesterase (AChE) , a critical enzyme involved in neurotransmission.
Inhibition of Acetylcholinesterase
Studies have demonstrated that related compounds with similar structural features exhibit potent inhibition of AChE. For instance, kinetic studies on fluorinated acetophenones have shown that these compounds can bind to the enzyme's active site and modulate its activity through competitive inhibition . The mechanism typically involves:
- Binding to the peripheral anionic site : Initial binding occurs here before a conformational change allows it to fit into the catalytic site.
- Formation of a covalent intermediate : This step leads to prolonged inhibition effects .
Biological Applications
The potential applications of this compound span various fields:
- Pharmacology : As an AChE inhibitor, it may have implications in treating neurodegenerative diseases such as Alzheimer's.
- Biochemistry : The compound serves as a tool for studying enzyme kinetics and protein-ligand interactions.
- Chemical Research : It is utilized in organic synthesis as a building block for more complex molecules.
Case Study 1: AChE Inhibition
A study conducted on fluorinated acetophenones revealed that this compound exhibits competitive inhibition against AChE. The findings indicated:
- Inhibition Constant () : Approximately .
- Half-life of Dissociation : Approximately minutes for full recovery of enzyme activity after removal of the inhibitor .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with AChE at the molecular level. The docking studies suggest that:
- The trifluoromethyl group plays a crucial role in enhancing binding affinity.
- Conformational changes upon binding significantly affect the enzyme's catalytic efficiency .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | AChE inhibitor | Unique due to trifluoromethyl group |
| 1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone | Similar structure | Potent AChE inhibitor | Fast reversible inhibition |
| 3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone | Similar structure | Moderate AChE activity | Different position of substituents affects activity |
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield? A: A typical approach involves Friedel-Crafts acylation, where 4-tert-butylbenzene reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- pH control (acidic conditions, pH 4–6) to stabilize intermediates .
- Solvent selection (e.g., benzene or dichloromethane) for efficient acylation.
- Temperature modulation (0–25°C) to minimize side reactions. Post-reaction, steam distillation and reduced-pressure rectification are used for purification .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to enhance regioselectivity and reduce by-products? A: Advanced optimization strategies include:
- Catalyst screening : Testing Brønsted acids (e.g., H₂SO₄) or zeolites to improve selectivity.
- Design of Experiments (DOE) : Varying molar ratios, solvents, and temperatures to identify optimal conditions via response surface methodology.
- In-situ monitoring : Using FTIR or HPLC to track intermediate formation and adjust parameters dynamically .
Basic Characterization Techniques
Q: What standard analytical methods are used to confirm the structure and purity of this compound? A: Essential techniques include:
- NMR spectroscopy : ¹H/¹⁹F NMR to verify tert-butyl and trifluoromethyl groups (e.g., δ 1.3 ppm for tert-butyl protons) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]⁺ = 305.12 g/mol) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Characterization Challenges
Q: How can hyphenated techniques resolve ambiguities in structural elucidation? A: Advanced approaches:
- LC-MS/MS : Couples separation with fragmentation patterns to identify trace impurities.
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .
- X-ray crystallography : For unambiguous confirmation of crystal structure when single crystals are obtainable .
Addressing Data Contradictions
Q: How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points, solubility)? A: Methodological steps:
- Reproducibility checks : Replicate experiments under identical conditions.
- Cross-reference databases : Compare data from PubChem, EPA DSSTox, and peer-reviewed literature .
- Contextual analysis : Consider differences in measurement techniques (e.g., DSC vs. capillary melting point) .
Applications in Proteomics Research
Q: How is this compound utilized as a biochemical tool in protein interaction studies? A: The trifluoromethyl group enhances electrophilic reactivity, enabling:
- Photoaffinity labeling : UV-induced crosslinking to capture transient protein-ligand interactions.
- Isotope labeling : ¹⁹F NMR tags for real-time monitoring of protein conformational changes .
Stability and Degradation Analysis
Q: What protocols ensure stability during storage, and how are degradation products identified? A: Recommendations:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .
- Forced degradation studies : Expose to heat/light/humidity and analyze via LC-MS to identify degradation pathways (e.g., tert-butyl cleavage) .
By-product Identification in Synthesis
Q: What analytical strategies identify and quantify synthetic by-products? A: Advanced methods:
- GC-MS headspace analysis : Detects volatile by-products (e.g., trifluoroacetic acid).
- 2D-NMR (HSQC, HMBC) : Resolves overlapping signals from regioisomers or dimerization products .
Role in Pharmaceutical Intermediate Synthesis
Q: How does this compound serve as an intermediate in drug discovery? A: The electron-withdrawing trifluoromethyl group enhances metabolic stability, making it valuable for:
- Kinase inhibitor design : As a core scaffold in ATP-binding site targeting.
- Prodrug synthesis : Functionalization via esterification or amidation .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound? A: Key precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
